REACTION_CXSMILES
|
[NH2:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([O:11]CC)=O>C(O)C>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([NH:1][NH2:2])=[O:11]
|
Name
|
|
Quantity
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228 mL
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Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
977.4 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)OCC
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Name
|
|
Quantity
|
1750 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
|
CUSTOM
|
Details
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The solution is stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Pyridine-2-carboxylic acid hydrazide is prepared
|
Type
|
TEMPERATURE
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Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystalline product is filtered off
|
Type
|
WASH
|
Details
|
washed first with anhydrous alcohol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with anhydrous ether, and air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |